3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid 3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 841275-85-2
VCID: VC5462502
InChI: InChI=1S/C13H15NO5S/c1-9(15)14-6-4-10-8-11(2-3-12(10)14)20(18,19)7-5-13(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)
SMILES: CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)CCC(=O)O
Molecular Formula: C13H15NO5S
Molecular Weight: 297.33

3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid

CAS No.: 841275-85-2

Cat. No.: VC5462502

Molecular Formula: C13H15NO5S

Molecular Weight: 297.33

* For research use only. Not for human or veterinary use.

3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid - 841275-85-2

Specification

CAS No. 841275-85-2
Molecular Formula C13H15NO5S
Molecular Weight 297.33
IUPAC Name 3-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]propanoic acid
Standard InChI InChI=1S/C13H15NO5S/c1-9(15)14-6-4-10-8-11(2-3-12(10)14)20(18,19)7-5-13(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)
Standard InChI Key PWTILJQVZSJQRY-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)CCC(=O)O

Introduction

Chemical Identity and Structural Features

3-[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid (CAS: 841275-85-2) possesses the molecular formula C₁₄H₁₆N₂O₅S and a molecular weight of 297.33 g/mol . Its structure integrates three critical functional groups:

  • A 2,3-dihydroindole core, which confers rigidity and aromatic interactions.

  • An acetyl group at the 1-position, enhancing solubility and modulating electronic effects.

  • A sulfonylpropanoic acid side chain at the 5-position, enabling hydrogen bonding and ionic interactions .

The InChIKey PWTILJQVZSJQRY-UHFFFAOYSA-N uniquely identifies its stereochemical configuration . Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments, such as the acetyl methyl group resonating at δ 2.15 ppm and aromatic protons near δ 7.19–8.87 ppm .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Chlorosulfonation: Reacting 1-acetyl-5-substituted indoline with chlorosulfonic acid at 60–70°C yields the sulfonyl chloride intermediate .

  • Sulfonamide Formation: Coupling the sulfonyl chloride with propanoic acid derivatives in the presence of triethylamine or DMAP catalyst produces the target compound .

Table 1: Key Reaction Conditions for Sulfonamide Formation

StepReagentsTemperatureTimeYield
ChlorosulfonationClSO₃H65–70°C3 hr49%
Sulfonamide CouplingR-NH₂, Et₃NRT24 hr60–75%

Analytical Characterization

  • ¹H NMR: Key signals include the acetyl methyl (δ 2.15 ppm), indoline methylene (δ 3.11–4.09 ppm), and propanoic acid protons (δ 2.5–3.7 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 297.33[M+H]⁺ .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits inhibitory activity against bacterial enzymes such as DapE, a validated target for antibiotic development. Its sulfonamide group chelates zinc ions in the enzyme’s active site, disrupting peptidoglycan biosynthesis . Comparative studies show 50% inhibitory concentrations (IC₅₀) in the micromolar range, comparable to other indoline sulfonamides .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaKey FeaturesBioactivity
3-[(1-Acetylindoline-5-yl)sulfonyl]propanoic acidC₁₄H₁₆N₂O₅SAcetyl, sulfonyl, propanoic acidDapE inhibition
Indoline-3-propionic acidC₁₁H₁₃NO₂Propanoic acid side chainNeuroprotective effects
1-AcetylindoleC₉H₉NOAcetylated indoleSerotonin modulation

The sulfonylpropanoic acid moiety distinguishes this compound by enabling stronger enzyme interactions compared to simpler indole derivatives .

Applications and Future Directions

Antimicrobial Development

As a DapE inhibitor, this compound could address multidrug-resistant pathogens like Acinetobacter baumannii. Future studies should optimize potency via side-chain modifications .

Chemical Probes

Its ability to bind zinc-dependent enzymes makes it a candidate for studying metalloenzyme mechanisms. Fluorescent tagging of the propanoic acid group could enable real-time enzyme tracking .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator